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Abstract
Stachyose tetrahydrate, a naturally occurring tetrasaccharide, is gaining significant attention

in the scientific community for its potential therapeutic applications. As a functional

oligosaccharide, it primarily acts as a prebiotic, modulating the gut microbiota and influencing

various physiological processes. This technical guide provides an in-depth overview of the

physicochemical properties, biological activities, and underlying mechanisms of action of

stachyose tetrahydrate. Detailed experimental protocols for its analysis and evaluation are

also presented to facilitate further research and development.

Physicochemical Properties
Stachyose tetrahydrate is a white to off-white crystalline powder with a slightly sweet taste.[1]

[2] It is a non-reducing sugar, stable under acidic and high-temperature conditions.[3] Its

structure consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.

[4][5][6]

Table 1: Physicochemical Properties of Stachyose Tetrahydrate
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Property Value Reference(s)

CAS Number 10094-58-3 [1][7]

Molecular Formula C₂₄H₄₂O₂₁·4H₂O [7][8]

Molecular Weight 738.64 g/mol [1][8][9]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 95-105 °C [1][10]

Solubility

Soluble in water. Slightly

soluble in DMSO and

Methanol.

[1][11]

Optical Rotation +133° (c=5, H₂O) [1]

Sweetness
Approximately 28% that of

sucrose
[4]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of stachyose
tetrahydrate.

Table 2: Spectroscopic Data for Stachyose
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Technique Key Observations/Data Reference(s)

¹H-NMR

Complex spectrum with

multiple overlapping signals in

the carbohydrate region

(approx. 3.5-5.5 ppm).

Anomeric protons are typically

found in the downfield region.

[12][13]

¹³C-NMR

Resonances for anomeric

carbons appear in the 90-110

ppm region. Other carbon

signals are found between 60-

85 ppm.

[12]

Mass Spectrometry
ESI-MS (Negative Ion Mode):

[M-H]⁻ at m/z 665.2.
[12]

FTIR

Characteristic broad O-H

stretching band and C-O

stretching vibrations typical of

carbohydrates.

[13]

Biological Activity and Mechanism of Action
The primary biological role of stachyose is as a prebiotic, influencing the composition and

metabolic activity of the gut microbiota. It also exhibits direct effects on certain cell types,

including cancer cells.

Prebiotic Effects on Gut Microbiota
Stachyose is not hydrolyzed by human digestive enzymes and reaches the colon intact, where

it is selectively fermented by beneficial bacteria.[3]

Stimulation of Beneficial Bacteria: In vitro and in vivo studies have demonstrated that

stachyose significantly promotes the growth of beneficial bacteria such as Bifidobacterium,

Lactobacillus, Faecalibacterium, and Akkermansia.[7][8][14]
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Inhibition of Pathogenic Bacteria: Conversely, stachyose has been shown to decrease the

abundance of potentially harmful bacteria, including Escherichia-Shigella and Clostridium.[7]

[8]

Production of Short-Chain Fatty Acids (SCFAs): Fermentation of stachyose by gut bacteria

leads to the production of SCFAs, primarily acetate, propionate, and butyrate.[8][15] These

SCFAs contribute to a lower colonic pH, creating an environment that is less favorable for

pathogens and providing an energy source for colonocytes.

Anti-Cancer and Apoptotic Effects
Stachyose has been shown to have a direct inhibitory effect on human colon cancer cells.

Induction of Apoptosis in Caco-2 Cells: Stachyose induces apoptosis in Caco-2 human colon

adenocarcinoma cells in a dose-dependent manner.[1][3]

Mechanism of Apoptosis: The apoptotic mechanism involves the caspase-dependent

mitochondrial pathway.[1] Stachyose treatment leads to a decrease in the mitochondrial

membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of

the anti-apoptotic protein Bcl-2.[1] This results in the release of cytochrome C from the

mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to

programmed cell death.[1][10]

Table 3: Inhibitory Effects of Stachyose on Caco-2 Cell Proliferation

Stachyose Concentration (mg/mL) Cell Inhibitory Rate (%)

0.4 15.31 ± 3.20

0.8 28.45 ± 2.10

1.6 40.23 ± 5.70

3.2 55.67 ± 4.50

(Data from a study on Caco-2 cells)[1]

Experimental Protocols
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This section provides detailed methodologies for key experiments related to the analysis and

biological evaluation of stachyose tetrahydrate.

Quantification of Stachyose by HPLC-RID
This method is suitable for the quantification of stachyose in various samples.

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system

equipped with a Refractive Index Detector (RID).

Column: A carbohydrate analysis column, such as an amino-based or ligand-exchange

column (e.g., COSMOSIL Sugar-D, 4.6 x 250 mm).

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

Flow Rate: 0.5-1.25 mL/min.

Column Temperature: 30-35°C.

Injection Volume: 10-20 µL.

Standard Preparation: Prepare a series of stachyose tetrahydrate standards of known

concentrations in the mobile phase to generate a calibration curve.

Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a

0.45 µm syringe filter before injection.

Quantification: Compare the peak area of stachyose in the sample to the calibration curve to

determine its concentration.

In Vitro Cell Proliferation (MTT) Assay
This assay assesses the effect of stachyose on the viability and proliferation of cells, such as

Caco-2.

Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and

incubate for 24 hours.[13]
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Treatment: Treat the cells with various concentrations of stachyose tetrahydrate dissolved

in serum-free medium for the desired duration (e.g., 24, 48, 72 hours). Include untreated

control wells.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C until a purple precipitate is visible.

Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a detergent solution) to each well

to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Calculation: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI)
Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Treatment: Treat Caco-2 cells with stachyose as described in the MTT assay protocol.

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of

1 x 10⁶ cells/mL.

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL

of PI (100 µg/mL).

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry.

Measurement of Mitochondrial Membrane Potential
(ΔΨm) with JC-1
JC-1 is a cationic dye that indicates mitochondrial health.
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Cell Treatment: Treat cells with stachyose as previously described. Include a positive control

treated with a mitochondrial membrane potential disruptor like CCCP.

JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at

37°C.

Washing: Wash the cells with assay buffer to remove excess dye.

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells

with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm,

JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is

used to quantify the change in ΔΨm.

Caspase Activity Assay
This assay measures the activity of key apoptotic enzymes, caspases-3 and -9.

Cell Lysis: Lyse the stachyose-treated cells using a lysis buffer provided in a commercial

caspase activity assay kit.

Protein Quantification: Determine the protein concentration of the cell lysates.

Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the specific

colorimetric or fluorometric substrate for caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA).

Incubation: Incubate the plate at 37°C for 1-2 hours.

Measurement: Read the absorbance or fluorescence using a microplate reader.

Calculation: Determine the caspase activity based on the signal intensity, normalized to the

protein concentration.

Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of proteins involved in

apoptosis.

Protein Extraction: Extract total protein from stachyose-treated and control cells.
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Protein Quantification: Determine the protein concentration of the extracts.

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to

prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for

Bax, Bcl-2, cytochrome C, cleaved caspase-3, and cleaved caspase-9, as well as a loading

control (e.g., β-actin or GAPDH).

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Analysis: Quantify the band intensities and normalize to the loading control to determine

relative protein expression.

In Vitro Fecal Fermentation
This model simulates the fermentation of stachyose by the human gut microbiota.

Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors and prepare a

fecal slurry (e.g., 10-20% w/v) in an anaerobic phosphate buffer.

Fermentation Medium: Prepare a basal nutrient medium that supports the growth of gut

bacteria.

Fermentation Setup: In an anaerobic chamber, add the fecal slurry and stachyose
tetrahydrate (as the substrate) to the fermentation medium in sealed vessels. Include a

control without stachyose.

Incubation: Incubate the vessels at 37°C for a specified period (e.g., 24-48 hours).
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Sample Collection: At different time points, collect samples for microbiota and metabolite

analysis.

16S rRNA Gene Sequencing and Analysis
This method is used to characterize the composition of the gut microbiota.

DNA Extraction: Extract total bacterial DNA from the fecal fermentation samples.

PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using

specific primers.

Library Preparation and Sequencing: Prepare sequencing libraries and perform high-

throughput sequencing (e.g., on an Illumina MiSeq platform).

Bioinformatic Analysis:

Quality Filtering: Filter the raw sequencing reads to remove low-quality sequences.

OTU/ASV Picking: Cluster the sequences into Operational Taxonomic Units (OTUs) or

Amplicon Sequence Variants (ASVs).

Taxonomic Assignment: Assign taxonomy to the OTUs/ASVs using a reference database

(e.g., SILVA, Greengenes).

Diversity Analysis: Calculate alpha-diversity (within-sample diversity) and beta-diversity

(between-sample diversity) indices.

Statistical Analysis: Identify differentially abundant taxa between the stachyose-treated

and control groups.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8023824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stachyose
Tetrahydrate MitochondrionInduces stress

Bax
(Pro-apoptotic)

Upregulation

Bcl-2
(Anti-apoptotic)

Downregulation

Cytochrome C

Promotes release

Inhibits release

Caspase-9
(Initiator)

Activates Caspase-3
(Executioner)

Activates ApoptosisExecutes

Click to download full resolution via product page

Caption: Stachyose-induced apoptosis signaling pathway in Caco-2 cells.
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Caption: Experimental workflow for investigating stachyose-induced apoptosis.
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Caption: Workflow for assessing the prebiotic effects of stachyose.

Conclusion
Stachyose tetrahydrate is a promising functional food ingredient and potential therapeutic

agent. Its well-established prebiotic effects, coupled with its ability to induce apoptosis in colon

cancer cells, highlight its multifaceted biological activities. The data and protocols presented in

this guide offer a solid foundation for researchers and drug development professionals to

further explore the potential of stachyose tetrahydrate in human health and disease. Future

research should focus on elucidating the precise molecular interactions of stachyose with gut

microbial enzymes and host cell receptors to fully unravel its mechanisms of action and to

develop targeted applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | A species-level identification pipeline for human gut microbiota based on the
V3-V4 regions of 16S rRNA [frontiersin.org]

2. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and
Activity of the Adult Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

3. GitHub - jianhong/16S_pipeline: 16S RNA microbiome pipeline [github.com]

4. researchgate.net [researchgate.net]

5. 101.200.202.226 [101.200.202.226]

6. dwscientific.com [dwscientific.com]

7. documents.thermofisher.com [documents.thermofisher.com]

8. abcam.com [abcam.com]

9. kumc.edu [kumc.edu]

10. A Pipeline for Reproducible Human 16S rRna Microbiome Analysis - ProQuest
[proquest.com]

11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

12. bosterbio.com [bosterbio.com]

13. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of
Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray
[creative-bioarray.com]

15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
- JP [thermofisher.com]

To cite this document: BenchChem. [Stachyose Tetrahydrate (CAS No. 10094-58-3): A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8023824#stachyose-tetrahydrate-cas-number-
10094-58-3-properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b8023824?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2025.1553124/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2025.1553124/full
https://pubmed.ncbi.nlm.nih.gov/30308944/
https://pubmed.ncbi.nlm.nih.gov/30308944/
https://github.com/jianhong/16S_pipeline
https://www.researchgate.net/figure/Bioinformatic-analysis-pipeline-The-raw-16S-rRNA-gene-sequencing-data-were-downloaded_fig1_359877235
http://101.200.202.226/files/prod/manuals/201306/14/505386001.pdf
https://www.dwscientific.com/storage/app/uploads/public/60f/956/c7d/60f956c7d721c285871265.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp13242.pdf
https://www.abcam.com/ps/products/219/ab219915/documents/ab219915%20Caspase%203,%20Caspase%208%20and%20Caspase%209%20Multiplex%20Activity%20Assay%20Kit%20(Fluorometric)%20v1b%20(website).pdf
https://www.kumc.edu/documents/flow/Annexin%20V_PI.pdf
https://www.proquest.com/openview/4a3cdefb6f5d27ac54b96becd9193c8d/1?pq-origsite=gscholar&cbl=18750&diss=y
https://www.proquest.com/openview/4a3cdefb6f5d27ac54b96becd9193c8d/1?pq-origsite=gscholar&cbl=18750&diss=y
https://pdfs.semanticscholar.org/9fd8/d002b30db7e873f081066d879c9a9db04b83.pdf
https://www.bosterbio.com/blog/post/methods/flow-cytometry-with-annexin-v-pi-staining
https://pmc.ncbi.nlm.nih.gov/articles/PMC2902307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2902307/
https://www.creative-bioarray.com/support/jc-1-mitochondrial-membrane-potential-assay.htm
https://www.creative-bioarray.com/support/jc-1-mitochondrial-membrane-potential-assay.htm
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.benchchem.com/product/b8023824#stachyose-tetrahydrate-cas-number-10094-58-3-properties
https://www.benchchem.com/product/b8023824#stachyose-tetrahydrate-cas-number-10094-58-3-properties
https://www.benchchem.com/product/b8023824#stachyose-tetrahydrate-cas-number-10094-58-3-properties
https://www.benchchem.com/product/b8023824#stachyose-tetrahydrate-cas-number-10094-58-3-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8023824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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